9-oxo-9H-fluorene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxofluorene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQNYPKKCPOQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Fluorene Scaffold in Organic Chemistry Research
The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, is a cornerstone in organic chemistry, prized for its rigid, planar structure and extended π-conjugated system. taylorandfrancis.com This inherent architecture imparts favorable electronic and photophysical properties to its derivatives, making them prime candidates for applications in organic electronics. taylorandfrancis.comrsc.org
Fluorene-based compounds are particularly noted for their strong fluorescence, often in the blue region of the spectrum, which has led to their extensive use in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). taylorandfrancis.comrsc.org The efficiency of these materials is attributed to the high fluorescence quantum yields and effective charge transport capabilities of the fluorene core. taylorandfrancis.com Furthermore, the C9 position of the fluorene ring is readily functionalized, allowing for the tuning of its physicochemical properties and the creation of a diverse library of derivatives with tailored characteristics. mdpi.com This versatility has also led to the use of fluorene derivatives as ligands in organometallic chemistry and as protective groups in peptide synthesis. taylorandfrancis.com
Role of the Oxo and Carboxamide Functionalities in Chemical Systems
The presence of the oxo (ketone) and carboxamide functional groups on the fluorene (B118485) scaffold significantly influences the chemical behavior and potential applications of 9-oxo-9H-fluorene-3-carboxamide.
The oxo group introduces a site of polarity and a potential coordination site for metal ions. In broader chemical contexts, metal-oxo complexes are crucial intermediates in a variety of catalytic processes, including the activation of C-H bonds and oxidation reactions. researchgate.netacs.org The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the solid-state packing and supramolecular assembly of the molecule.
The carboxamide functionality is a key structural motif in many biologically active molecules and materials. The amide bond is relatively stable and can act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that are critical for molecular recognition and self-assembly. In the context of medicinal chemistry, the carboxamide group can enhance the binding affinity of a molecule to its biological target. nih.gov The positioning of the carboxamide group on a chromophore has been shown to significantly affect the cytotoxic properties of related compounds. nih.gov
Current Research Landscape for 9 Oxo 9h Fluorene 3 Carboxamide Derivatives
Current research on derivatives of 9-oxo-9H-fluorene-3-carboxamide is vibrant and multifaceted, with a significant focus on their potential as therapeutic agents. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as inducers of apoptosis, marking them as potential anticancer agents. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the 9-oxo-9H-fluorene ring can significantly impact their biological activity. nih.gov
For example, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring has led to compounds with improved potency against various cancer cell lines. nih.gov Interestingly, some of these modifications also resulted in a change in the mechanism of action, with derivatives showing activity in tubulin inhibition assays. nih.gov Other research has explored the synthesis of 9-fluorenone (B1672902) derivatives as analogues of the antiviral and cytokine-inducing drug tilorone (B613820). nih.gov
The following table summarizes key findings from recent research on 9-oxo-9H-fluorene carboxamide derivatives:
| Derivative Class | Research Focus | Key Findings |
| N-aryl-9-oxo-9H-fluorene-1-carboxamides | Anticancer agents | Induce apoptosis; substitution at the 7-position enhances potency. nih.gov |
| 9-Fluorenon-4-carboxamides | Tilorone analogues | Investigated for cytotoxicity, antiviral, and cytokine-inducing properties. nih.gov |
| 9-((3,4-Dichloro-phenyl)carbamoyloxymino) fluorene (B118485) | Antimicrobial agents | Synthesized from a 9H-fluoren-9-one oxime intermediate. nih.gov |
Interdisciplinary Relevance in Advanced Materials Science and Synthetic Methodologies
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound hinges on the availability of a key intermediate, 9-oxo-9H-fluorene-3-carboxylic acid. The construction of this precursor can be approached through several strategic routes, primarily involving either the functionalization of a pre-formed fluorene or fluorenone core or the cyclization of a suitably substituted biphenyl (B1667301) derivative.
Synthesis from Fluorenone and Related Building Blocks
The construction of the fluorenone framework is a foundational step in the synthesis of the target molecule. Modern organic synthesis offers several powerful methods for creating this tricyclic ketone. One prominent strategy is the palladium-catalyzed intramolecular cyclization of biphenyl-2-carboxylic acids or their derivatives. For instance, methods like the photocatalyzed intramolecular cyclization of biarylcarboxylic acids using deoxygenative reagents can yield fluorenones under mild conditions. organic-chemistry.org
Another effective approach is the palladium-catalyzed carbonylative cyclization of o-halobiaryls. This reaction introduces the C9-carbonyl group from carbon monoxide while simultaneously forming the five-membered ring to yield the fluorenone core. organic-chemistry.org By starting with appropriately substituted o-halobiaryls, this method allows for the regioselective placement of functional groups on the fluorenone skeleton, which is crucial for synthesizing the 3-carboxamide derivative.
A different strategy involves building the fluorene ring system through annulation reactions. For example, a Michael addition of an acetoacetate (B1235776) derivative to a 2-benzylideneindan-1-one (B1199582) can be followed by a Robinson annulation and subsequent aromatization through oxidation to generate a highly substituted fluorene core. mdpi.com This method provides a versatile entry to fluorenes with substitution patterns that might be difficult to achieve otherwise.
Strategies for Carboxamide Moiety Formation via Amidation Reactions
The conversion of the carboxylic acid group of 9-oxo-9H-fluorene-3-carboxylic acid into the primary carboxamide is a critical functional group transformation. Direct amidation of carboxylic acids is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated.
Classic activation methods involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester. For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive acyl chloride, which readily reacts with ammonia (B1221849) to form the primary amide.
More contemporary and greener approaches focus on catalytic direct amidation, which avoids stoichiometric activating agents and the formation of wasteful byproducts. mdpi.com Boric acid, for example, can be used as a catalyst to facilitate the direct condensation of a carboxylic acid and an amine by forming a mixed anhydride (B1165640) intermediate that is more susceptible to nucleophilic attack. sciepub.com This method is attractive for its operational simplicity and improved atom economy. sciepub.com
Table 1: Comparison of Amidation Strategies
| Method | Activating Agent / Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous solvent (e.g., DCM, THF), then addition of ammonia | High reactivity, generally high yield | Harsh reagents, generates HCl byproduct |
| Coupling Reagents | EDC, DCC, HOBt | Anhydrous solvent, room temperature | Mild conditions, high efficiency | Stoichiometric waste, expensive reagents |
| Catalytic Direct Amidation | Boric Acid | Toluene, reflux with water removal | Atom economical, green | High temperatures, requires water removal |
DCM: Dichloromethane, THF: Tetrahydrofuran (B95107), EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: N,N'-Dicyclohexylcarbodiimide, HOBt: Hydroxybenzotriazole
Introduction of the Oxo-Group at the 9-Position through Controlled Oxidation
A common synthetic strategy involves the late-stage oxidation of a fluorene precursor to the corresponding fluorenone. This transformation specifically targets the benzylic C9 position of the fluorene ring. The oxidation of fluorene-3-carboxylic acid or its ester derivative to 9-oxo-9H-fluorene-3-carboxylic acid is a key step if the synthesis begins from a fluorene building block.
A variety of oxidizing agents can accomplish this conversion. Air oxidation under basic conditions, often using potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (THF), represents a green and highly efficient method. rsc.orgresearchgate.net This process is advantageous as it uses an inexpensive and environmentally benign oxidant and often provides the product in high purity. researchgate.net
For laboratory-scale synthesis, chemical oxidants are frequently employed. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is an effective reagent for the oxidation of fluorenes to fluorenones, typically proceeding under thermal conditions in a solvent like dioxane. mdpi.com Other traditional oxidants include chromium trioxide and potassium permanganate, although these are less favored due to their toxicity and the generation of heavy metal waste.
Table 2: Selected Methods for Oxidation of Fluorene to Fluorenone
| Oxidant | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Air | KOH, THF, Ambient Temperature | High | rsc.orgresearchgate.net |
| DDQ | Dioxane, 100 °C, 3 h | Quantitative Conversion | mdpi.com |
| Oxygen | Crown ether, alkali, organic solvent, 50-65 °C | >98.5% Conversion | google.com |
THF: Tetrahydrofuran, DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone
Targeted Derivatization of the Fluorene Nucleus
The derivatization of the this compound scaffold is of great interest for modulating its physicochemical and biological properties. This can be achieved by introducing substituents onto the aromatic rings or by functionalizing the carboxamide nitrogen atom.
Regioselective Functionalization Approaches for Substituted Fluorenones
Achieving regioselective functionalization of the fluorenone core is essential for developing structure-activity relationships. The most straightforward approach is to employ starting materials that already contain the desired substituents. For example, palladium-catalyzed cyclization methods can utilize substituted biphenyls to generate fluorenones with a predictable substitution pattern. organic-chemistry.org
Post-synthesis modification of the fluorenone ring is also possible but can be challenging due to the directing effects of the existing functional groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the 9-fluorenone (B1672902) core tend to occur at the 2- and 7-positions due to the deactivating nature of the carbonyl group. Therefore, accessing other isomers often requires more complex, multi-step synthetic sequences.
Synthesis of N-Substituted Carboxamide Derivatives
The synthesis of N-substituted derivatives of this compound is readily accomplished by modifying the amidation step. Instead of using ammonia, a primary or secondary amine is reacted with the activated 9-oxo-9H-fluorene-3-carboxylic acid. This approach provides a modular and efficient way to generate a library of diverse N-substituted amides.
For example, the synthesis of N-aryl carboxamides can be achieved by coupling the fluorenone carboxylic acid with various anilines using standard peptide coupling reagents. nih.gov This strategy has been successfully used to produce a range of N-aryl-9-oxo-9H-fluorene-1-carboxamides, and the same principle applies directly to the 3-carboxamide isomer. nih.gov The choice of amine is vast, allowing for the introduction of a wide array of functional groups and structural motifs onto the amide nitrogen, including alkyl chains, aryl groups, and heterocyclic rings. nih.govnih.gov
Table 3: Examples of N-Substituted 9-Oxo-9H-fluorene-carboxamide Synthesis
| Carboxylic Acid Precursor | Amine | Coupling Method | Product | Reference |
|---|---|---|---|---|
| 9-Oxo-9H-fluorene-1-carboxylic acid | 2-Methylaniline | EDC, HOBt, DIEA | N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | nih.gov |
| 9-Oxo-9H-fluorene-1-carboxylic acid | 2-(1H-Pyrazol-1-yl)aniline | EDC, HOBt, DIEA | N-(2-(1H-Pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | nih.gov |
| 9-Oxo-9H-fluoren-4-carboxylic acid | Octadecylamine | Not specified | N-Octadecyl-9-oxo-9H-fluoren-4-carboxamide | nih.gov |
| 9-Oxo-9H-fluoren-4-carboxylic acid | 2-(Dimethylamino)ethylamine | Not specified | N-(2-(Dimethylamino)ethyl)-9-oxo-9H-fluorene-4-carboxamide | Not specified |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIEA: N,N-Diisopropylethylamine. Note: The table shows examples for the 1- and 4-carboxamide isomers, which are directly analogous to the synthesis of the 3-carboxamide derivatives.
Construction of Multi-Substituted Fluorenone Scaffolds
The synthesis of multi-substituted fluorenone scaffolds, particularly those bearing a carboxamide functionality at the 3-position, requires strategic approaches to control regioselectivity and introduce a variety of substituents. One effective strategy involves a multi-step sequence starting from readily available precursors. For instance, a series of 3-hydroxy-9H-fluorene-2-carboxylate compounds has been prepared through a Michael addition of an acetoacetate to a 2-benzylideneindan-1-one, followed by Robinson annulation and subsequent aromatization. mdpi.com This methodology allows for the isolation of key intermediates and provides a pathway to fluorenes with substitution at both the 2 and 3-positions. The resulting 3-hydroxy-fluorene-2-carboxylate can then be further functionalized. For example, the hydroxyl group can be converted to other functionalities, and the ester at the 2-position can be hydrolyzed and subsequently converted to a carboxamide at the 3-position through standard amidation procedures.
Another versatile approach involves the functionalization of pre-existing fluorenone cores. For example, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been synthesized, demonstrating the feasibility of introducing a carboxamide group onto the fluorenone ring system. nih.gov While this example pertains to the 1-position, similar strategies can be adapted for the 3-position, starting from a 3-carboxy-9-fluorenone precursor. The synthesis of various N-substituted 9-oxo-9H-fluorene-4-carboxamides has also been reported, further highlighting the adaptability of this approach for creating a library of derivatives. nih.gov
A boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides has been shown to produce highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. researchgate.net This method, while not directly yielding a 3-carboxamide, demonstrates a powerful technique for constructing complex, multi-substituted fluorene derivatives. The reaction conditions and yields for a selection of these derivatives are presented in the table below.
| Entry | 2-Aminobenzamide Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 65 |
| 2 | 2-Amino-N-methylbenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)-N-methylbenzamide | 90 |
| 3 | 2-Amino-5-bromobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)-5-bromobenzamide | 72 |
Data sourced from a study on boron trifluoride-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols. researchgate.net
Catalytic and Green Chemistry Approaches in Synthesis
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. The synthesis of this compound and its derivatives has benefited from the application of both metal-free catalysis and sustainable protocols.
Metal-free catalytic systems offer significant advantages by avoiding the cost, toxicity, and potential for product contamination associated with heavy metals. A notable example is the use of phosphotungstic acid as a green catalyst for the synthesis of spiro and cyclized quinazolinones and 2-amino substituted carboxamides under microwave irradiation and solvent-free conditions. researchgate.net While not directly applied to this compound, this methodology demonstrates the potential of using heteropoly acids in the synthesis of related heterocyclic systems.
Furthermore, the use of natural clay, specifically bentonitic Tonsil–Actisil FF (TAFF) clay, as a metal-free Brønsted–Löwry catalyst has been explored for the synthesis of 3,3′-(9H-fluorene-9,9-diyl)bis(1H-indole) derivatives. researchgate.net This approach, particularly when combined with near-infrared (NIR) light irradiation, offers a greener alternative for C-C bond formation reactions. researchgate.net
Sustainable synthetic protocols aim to minimize waste, reduce energy consumption, and utilize renewable resources. A highly efficient and green method for the synthesis of 9-fluorenones involves the aerobic oxidation of 9H-fluorenes. rsc.orgresearchgate.net This reaction can be carried out under ambient conditions in the presence of potassium hydroxide in tetrahydrofuran (THF), yielding 9-fluorenones with nitro, halogen, or alkyl substituents in high yield and purity. rsc.orgresearchgate.net This method avoids the use of stoichiometric, and often toxic, heavy metal oxidants.
The synthesis of metal (II) complexes from 9-oxo-9H-fluorene-1-carboxylic acid has been achieved using a green protocol, highlighting the potential for environmentally friendly approaches in the further derivatization of the fluorenone core. epa.gov Additionally, the use of continuous flow processes for Grignard reactions in the synthesis of 9-aryl-fluoren-9-ols has been shown to significantly improve atom economy, reaction mass efficiency, and carbon efficiency, while drastically reducing the environmental impact factor (E-factor) compared to traditional batch synthesis. rsc.org Such process intensification strategies hold great promise for the sustainable production of fluorenone derivatives.
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Atom Efficiency (Ae) | 34.46% | 75.8% |
| Reaction Mass Efficiency (RME) | 31.47% | 69.93% |
| Carbon Efficiency (CE) | 41.83% | 92.97% |
| E-factor (kg waste/kg product) | 26.5882 | 1.9747 |
Data adapted from a study on the green production of 9-aryl-fluoren-9-ols using continuous flow. rsc.org
Mechanistic Investigations into Key Synthetic Transformations
Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and expanding the scope of the methodology. In the synthesis of functionalized fluorene derivatives, several mechanistic pathways have been proposed and investigated.
For the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, a plausible mechanism involving the formation of an allene (B1206475) carbocation intermediate has been proposed. researchgate.netthieme-connect.de The rigidity and coplanar nature of the diaryl-substituted fluorene propargylic alcohols play a significant role in the formation and stability of this reactive intermediate. thieme-connect.de
The synthesis of fluorenones can also be achieved through intramolecular aroylation of electron-rich arenes under mild, pH-controlled conditions. organic-chemistry.org This approach is believed to proceed via in situ generated electrophilic aroyl radicals, in contrast to other methods that involve nucleophilic aroyl radicals. organic-chemistry.org
Biomimetic synthesis of polyarylated fluorene derivatives has been achieved through an intramolecular electrophilic aromatic substitution, which mimics the cyclization process leading to natural products like selaginpulvilins. researchgate.net In some cases, the synthesized compounds were observed to decompose into stable radicals, the nature of which has been investigated using experimental and theoretical methods. researchgate.net
Reactions at the Carboxamide Functional Group
The carboxamide moiety (-CONH2) at the 3-position is a versatile functional group that can undergo various modifications.
The amide bond can be readily formed and modified. While studies on the 3-carboxamide are limited, research on the analogous 9-oxo-9H-fluorene-1-carboxamide provides significant insight into the potential reactions. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been synthesized by coupling 9-oxo-9H-fluorene-1-carboxylic acid with various anilines, demonstrating the feasibility of creating a wide range of N-substituted derivatives. nih.gov One notable example is the synthesis of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, which highlights the ability to introduce complex heterocyclic substituents onto the amide nitrogen. nih.gov
These synthetic routes suggest that the 3-carboxamide group can be similarly modified through standard amidation reactions, reacting the corresponding 9-oxo-9H-fluorene-3-carboxylic acid with a variety of primary or secondary amines to yield diverse N-substituted amides.
Hydrolysis of the amide bond, typically under acidic or basic conditions, would revert the carboxamide to the corresponding carboxylic acid, 9-oxo-9H-fluorene-3-carboxylic acid. While specific hydrolysis studies on this compound are not prevalent in the literature, the basic hydrolysis of a related functional group, the cyanide group, to a carboxylic acid has been demonstrated on the fluorenone scaffold. researchgate.net
The nitrogen atom of the primary carboxamide group possesses a lone pair of electrons and can act as a nucleophile. Its nucleophilicity is generally moderate due to the resonance delocalization of the lone pair with the adjacent carbonyl group. However, deprotonation of the amide with a suitable base can generate a highly nucleophilic amidate anion, which can then participate in substitution reactions.
Furthermore, studies on "anomeric amides," where the amide nitrogen is bonded to two electronegative atoms, show that reduced resonance and increased pyramidalization at the nitrogen atom enhance its nucleophilicity. mdpi.com This suggests that under specific conditions or with appropriate derivatization, the amide nitrogen of this compound could engage in nucleophilic attack. Research has also demonstrated that the amide nitrogen can act as a nucleophile in intramolecular substitutions onto aromatic rings under specific conditions, such as in the gas-phase fragmentation of peptide radical cations. rsc.orgrsc.org
Reactivity of the 9-Oxo Group
The ketone at the C-9 position is a major site of reactivity, participating in reductions, condensations, and cyclizations.
The 9-oxo group can be reduced to either a secondary alcohol (9-hydroxy) or completely removed to form a methylene (B1212753) group (-CH2-).
Reduction to Alcohol: The reduction of 9-fluorenone to 9-fluorenol is a common transformation. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. quizlet.comchegg.com The reaction is characterized by the disappearance of the bright yellow color of the fluorenone as the white alcohol product is formed. quizlet.com
Reduction to Methylene (Deoxygenation): Complete reduction of the carbonyl group to a methylene group (fluorene) can be accomplished using harsher methods like the Wolff-Kishner reduction. lookchem.comwikipedia.orglibretexts.org This reaction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. lookchem.comlibretexts.org The mechanism proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with base to yield the alkane. libretexts.orgyoutube.com Studies on the Wolff-Kishner reduction of fluorenone have shown that the yield of fluorene is dependent on the amount of hydrazine used; insufficient hydrazine can lead to the formation of side products like 9,9'-bifluorene. lookchem.com
Table 1: Reduction Products of the 9-Oxo Group
| Starting Material | Reagents & Conditions | Product | Reference(s) |
|---|
The 9-oxo group's electrophilic carbon and the adjacent acidic C-H bonds of other reagents allow for various condensation reactions.
Knoevenagel Condensation: 9-fluorenone can undergo Knoevenagel condensation with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org For example, it reacts with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a weak base catalyst to form α,β-unsaturated products. mdpi.com This reaction involves the nucleophilic addition of the deprotonated active methylene compound to the carbonyl group, followed by dehydration. wikipedia.org
Aldol-type Condensations: A notable example is the acid-catalyzed condensation of 9-fluorenone with phenols. researchgate.netrsc.org In a commercially significant reaction, 9-fluorenone condenses with two equivalents of phenol (B47542) to produce 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), a key monomer in the synthesis of specialty polymers like polyesters and polycarbonates. This reaction is often catalyzed by a combination of an acidic catalyst and a sulfur-containing co-catalyst. rsc.org
Table 2: Condensation Products from the 9-Oxo Group
| Reactants | Reagents & Conditions | Product | Reference(s) |
|---|---|---|---|
| 9-Fluorenone, Phenol | Acid catalyst (e.g., ionic liquid), Thiol co-catalyst | 9,9-Bis(4-hydroxyphenyl)fluorene | researchgate.netrsc.org |
| 9-Fluorenone, Ethyl Cyanoacetate | Basic catalyst | Ethyl 2-cyano-2-(9H-fluoren-9-ylidene)acetate | mdpi.com |
Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorene Core
The reactivity of the fused aromatic rings is strongly influenced by the existing substituents. Both the 9-oxo group and the 3-carboxamide group are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution. youtube.com
Electrophilic Aromatic Substitution: Due to the deactivating nature of the ketone and amide groups, electrophilic substitution requires harsh conditions. Nitration of unsubstituted 9-fluorenone with a mixture of fuming nitric acid and concentrated sulfuric acid yields 2,4,7-trinitrofluorenone. orgsyn.org The substitution pattern is directed by the carbonyl group, which is a meta-director. However, in the fused ring system, the directing effects lead to substitution at the 2, 4, and 7 positions. Studies on the nitration of fluorenone-1-carboxylic acid also show substitution occurring at multiple sites, indicating the complexity of directing effects in this system. acs.org
Nucleophilic Aromatic Substitution: The electron-withdrawing substituents make the fluorene core susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups. youtube.com This type of reaction requires a good leaving group, such as a halogen or a nitro group, on the aromatic ring. Research on analogous systems shows that a nitro group on a fluorenone-related scaffold can be readily displaced by various nucleophiles. researchgate.net A compelling example is the reaction of octafluoro-9-fluorenone with sodium methoxide, where substitution occurs at the 2- and 7-positions. Although these positions are meta to the carbonyl group, their activation is significantly enhanced by the strongly electron-withdrawing fluorine atoms across the entire ring system. Similarly, structure-activity relationship studies have shown that introducing substituents at the 7-position of the 9-oxo-9H-fluorene ring is a viable synthetic strategy. nih.gov
Table 3: Aromatic Substitution Reactions on the Fluorenone Core
| Reaction Type | Starting Material | Reagents & Conditions | Product(s) | Reference(s) |
|---|---|---|---|---|
| Electrophilic | 9-Fluorenone | Fuming HNO₃, H₂SO₄ | 2,4,7-Trinitrofluorenone | orgsyn.org |
| Nucleophilic | Octafluoro-9-fluorenone | NaOCH₃, Methanol | Hexafluoro-2,7-dimethoxy-9-fluorenone |
Transformation Potential to Other Synthetically Useful Structures
The this compound scaffold is a versatile starting point for the synthesis of more complex molecules. The reactivity of its functional groups can be exploited to introduce new functionalities and build elaborate molecular architectures.
The ketone group at the C9 position is a prime site for modification. It can undergo typical ketone reactions such as reduction to the corresponding alcohol (9-hydroxy-9H-fluorene-3-carboxamide), which can be further functionalized. Reductive amination could also be employed to introduce amino groups at this position. Furthermore, the C9 position can be a site for the introduction of various substituents. For instance, studies on related fluorene derivatives have shown that reactions at the 9-position can lead to the formation of new carbon-carbon bonds, expanding the core structure.
The aromatic fluorene ring system can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the ketone and carboxamide groups) will influence the position of new substituents. The introduction of nitro, halogen, or alkyl groups can significantly alter the electronic properties and biological activity of the resulting compounds.
The carboxamide group at the 3-position is also amenable to a range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of esters, other amides, and various heterocyclic systems. The amide nitrogen can also be alkylated or acylated to further diversify the structure.
Research on analogous N-aryl-9-oxo-9H-fluorene-1-carboxamides has demonstrated that modifications to the fluorene ring, such as the introduction of substituents at the 7-position, can lead to compounds with enhanced biological activity. nih.gov While the specific reactivity of the 3-carboxamide isomer may differ, these findings highlight the potential for creating novel and potent compounds through strategic modifications of the fluorene core. For example, the introduction of an azido (B1232118) group at the 7-position of a related 1-carboxamide (B11826670) analog resulted in a potent compound, suggesting that similar modifications to the 3-carboxamide isomer could be a fruitful area of investigation. nih.gov
A plausible transformation pathway for the broader fluorene core involves the formation of allene carbocation intermediates. researchgate.net Although not directly demonstrated for this compound, a boron trifluoride-catalyzed reaction of related 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides has been shown to produce functionalized 9-substituted fluorene derivatives through such an intermediate. researchgate.net This suggests that the fluorene backbone of this compound could potentially undergo transformations via similar reactive intermediates under appropriate reaction conditions.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
| Ketone (C9) | Reduction | 9-hydroxy-9H-fluorene-3-carboxamide |
| Ketone (C9) | Reductive Amination | 9-amino-9H-fluorene-3-carboxamide derivatives |
| Aromatic Ring | Electrophilic Substitution | Halogenated, nitrated, or alkylated derivatives |
| Carboxamide (C3) | Hydrolysis | 9-oxo-9H-fluorene-3-carboxylic acid |
| Carboxamide (C3) | N-Alkylation/Acylation | N-substituted-9-oxo-9H-fluorene-3-carboxamides |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to investigate the reaction mechanisms and transition states of chemical transformations involving this compound. Methods such as Density Functional Theory (DFT) can be employed to model the energetics of reaction pathways, identify key intermediates, and calculate the activation energies of transition states. This information is invaluable for understanding the feasibility of a proposed reaction and for optimizing reaction conditions.
While specific computational studies focused exclusively on this compound are not extensively documented in the surveyed literature, the principles of computational analysis can be applied to understand its reactivity. For instance, computational modeling could be used to predict the regioselectivity of electrophilic aromatic substitution on the fluorene ring, determining which positions are most susceptible to attack.
Furthermore, computational methods can be used to explore the conformational landscape of the molecule and its derivatives. This is particularly relevant for understanding structure-activity relationships, as the three-dimensional shape of a molecule is often critical for its biological function.
In the context of the transformation of related fluorene systems, computational studies could be used to investigate the stability and reactivity of proposed intermediates, such as the allene carbocation. researchgate.net By calculating the energy profile of the reaction pathway involving such an intermediate, researchers can gain insights into the factors that control the formation and subsequent reactions of these species. The planarity of the fluorene system is a key factor that can influence the stability and reactivity of such intermediates. researchgate.net
Table 2: Application of Computational Chemistry to this compound
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Understanding reaction feasibility and energetics |
| Transition State Theory | Identification and characterization of transition states | Determination of reaction kinetics and activation barriers |
| Molecular Dynamics (MD) | Simulation of conformational dynamics | Insight into molecular flexibility and interactions |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of chemical bonding and non-covalent interactions |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within the molecule and their relationships to one another.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms (protons) in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.
In the ¹H NMR spectrum of fluorene derivatives, distinct signals can be assigned to specific protons on the fluorene core and any substituents. For instance, in new O-aryl-carbamoyl-oxymino-fluorene derivatives, a broad singlet signal observed between δ 8.5-8.60 ppm is attributed to the -NH- proton of the side chain. nih.gov A doublet appearing in the range of δ 8.46–8.60 ppm corresponds to the H-1 proton, which is the most deshielded proton of the fluorene nucleus. nih.gov Conversely, a triplet signal at approximately δ 7.30–7.37 ppm is assigned to the H-2 or H-3 proton and is the most shielded signal in the NMR spectrum. nih.gov The analysis of coupling constants (J-values) further refines the structural assignment by confirming the connectivity between adjacent protons.
Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Determination
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of the atoms attached to it.
Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org DEPT experiments are typically run in stages. A DEPT-90 spectrum will only show signals for CH carbons. libretexts.org A DEPT-135 spectrum displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.org By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, a complete assignment of all carbon types can be achieved. libretexts.org
Advanced Mass Spectrometry for Molecular Structure Confirmation
Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the exact molecular formula of the compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. This is a critical step in verifying the identity of a newly synthesized or isolated compound.
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern or mass spectrum, is unique to a particular molecular structure and can provide valuable structural information. The fragmentation of fluorene and its derivatives has been studied, revealing characteristic losses. For example, after ionization, fluorene can undergo single dehydrogenation and fragmentation into various carbon loss channels, with acetylene (B1199291) loss being a significant process. frontiersin.org By analyzing the masses of the fragment ions, chemists can deduce the structure of different parts of the molecule and how they are connected. This analysis serves as a powerful tool for confirming the proposed structure of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement of crystalline solids. For complex organic molecules like this compound and its derivatives, this technique provides invaluable insights into their solid-state conformation, which underpins their material properties.
Single-Crystal X-ray Diffraction Analysis
The process involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. preprints.org This leads to the determination of unit cell dimensions, space group, and atomic coordinates. For example, a robust hemilabile histidine-based metal-organic framework (MOF) was analyzed using single-crystal X-ray diffraction, which allowed for the direct observation of interactions between the framework and guest molecules like propylene (B89431). preprints.org
Table 1: Illustrative Crystallographic Data for a Fluorene Derivative (Note: Data for a related fluorene compound, not this compound)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₂₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.789 |
| β (°) | 105.98 |
| Volume (ų) | 1772.3 |
This table is illustrative and based on typical data obtained for organic molecules.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond individual molecular structures, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The carboxamide and oxo groups in this compound are expected to be key players in forming hydrogen bonds, significantly influencing the crystal's stability and physical properties.
The analysis of these interactions provides a deeper understanding of the material's properties. For example, in related fluorene-based systems, the arrangement of molecules can affect photophysical properties like fluorescence. The study of these interactions is crucial for designing materials with specific functions, such as in organic electronics. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond and functional group having a characteristic set of vibrational frequencies.
For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups. The carbonyl (C=O) group of the fluorenone core typically shows a strong absorption band in the IR spectrum around 1710-1720 cm⁻¹. The amide group (-CONH₂) would exhibit characteristic N-H stretching vibrations (around 3100-3500 cm⁻¹), a C=O stretching vibration (amide I band, ~1650 cm⁻¹), and an N-H bending vibration (amide II band, ~1600 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the fluorene ring would also be observable.
In a study on new O-aryl-carbamoyl-oxymino-fluorene derivatives, IR spectra were used to confirm the structure of the synthesized compounds. nih.gov The NIST WebBook provides IR spectrum data for the parent compound, 9H-Fluoren-9-one, which serves as a reference for the carbonyl stretch. nist.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Ketone (C=O) | C=O Stretch | 1710 - 1720 |
| Amide (-CONH₂) | C=O Stretch (Amide I) | ~1650 |
| Amide (-CONH₂) | N-H Bend (Amide II) | ~1600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic structure of a molecule and its behavior upon excitation with light. UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques in this area.
Characterization of Electronic Transitions and Absorption Profiles
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The resulting spectrum shows absorption bands corresponding to different electronic transitions, such as π→π* and n→π* transitions.
For this compound, the UV-Vis spectrum is expected to be dominated by the π→π* transitions of the extended aromatic system of the fluorene core. The carbonyl group also introduces a weaker n→π* transition at a longer wavelength. Studies on 9-fluorenone have shown that it exhibits several absorption bands, and the positions of these bands can be influenced by the solvent polarity. researchgate.net The parent 9H-Fluoren-9-one shows absorption maxima that can be viewed in the NIST WebBook. nist.gov The absorption profiles of fluorene derivatives are of interest for applications in organic electronics and as fluorescent probes. rsc.org
Table 3: Representative UV-Vis Absorption Data for a Fluorene Derivative in Hexane (Note: Data for a related fluorene compound, not this compound)
| Compound Type | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Fluorene Derivative | 397-405 | Not specified |
Data from a study on fluorene-based two-photon absorbing molecules. nih.gov
Fluorescence Quantum Yields and Lifetime Measurements
Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Key parameters measured include the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf). The quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. researchgate.net The lifetime is the average time the molecule spends in the excited state before emitting a photon.
Fluorene derivatives are known for their fluorescent properties, often exhibiting high quantum yields. nih.gov The fluorescence quantum yields of these compounds can be highly sensitive to their environment, such as the polarity of the solvent. nih.gov For example, a study on fluorene derivatives showed high fluorescence quantum yields ranging from 0.86 to 0.98 in hexane. nih.gov These properties are crucial for applications in bioimaging and as molecular probes. nih.govnih.gov
Table 4: Photophysical Properties of Representative Fluorene Derivatives in Hexane (Note: Data for related fluorene compounds, not this compound)
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Derivative I | 405 | 452 | 47 | 0.98 |
| Derivative II | 397 | 433 | 36 | 0.86 |
| Derivative III | 403 | 448 | 45 | 0.95 |
| Derivative IV | 400 | 441 | 41 | 0.92 |
Data from a study on fluorene-based two-photon absorbing molecules, measured relative to 9,10-diphenylanthracene. nih.gov
Solvatochromism Studies and Excited State Investigations
The photophysical behavior of this compound and its derivatives is a subject of significant scientific interest, particularly concerning their solvatochromic properties and the nature of their excited states. Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable insights into the electronic structure and intermolecular interactions of a molecule. For compounds like this compound, which possess both electron-donating and electron-withdrawing moieties, this phenomenon is often pronounced and linked to intramolecular charge transfer (ICT) processes.
Upon photoexcitation, these molecules can transition to an excited state with a significantly different electronic distribution and a larger dipole moment compared to the ground state. The extent of this charge transfer and the energy of the excited state are sensitive to the polarity of the surrounding solvent molecules. In polar solvents, the larger excited-state dipole is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, the emission is typically at higher energies (blue-shifted).
Detailed Research Findings
While specific comprehensive solvatochromism studies on this compound are not abundantly available in the public domain, extensive research on closely related 9-fluorenone (FO) derivatives provides a strong basis for understanding its expected behavior. One such informative study involves a 9-fluorenone derivative attached to a 2'-deoxyuridine (B118206) nucleoside, referred to as UFO. This compound shares the same core fluorophore as this compound and its photophysical properties have been characterized in a range of solvents with varying polarities.
The investigation of UFO revealed a significant solvent-dependent shift in its emission spectrum, a hallmark of solvatochromism. The fluorescence emission maximum of UFO was observed to shift from 491 nm in the relatively nonpolar solvent 1,4-dioxane (B91453) to 544 nm in the highly polar and protic solvent water. This substantial red shift of 53 nm is indicative of a significant increase in the dipole moment upon excitation and the stabilization of the resulting ICT state by polar solvent molecules.
The absorption spectra of UFO, however, showed a much smaller dependence on solvent polarity, with the absorption maximum remaining in the range of 340-344 nm across most solvents. This suggests that the ground-state electronic distribution is less affected by the solvent environment compared to the excited state.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, also exhibited a strong dependence on the solvent. For UFO, the quantum yield was highest in ethyl acetate (B1210297) (0.19) and lowest in ethylene glycol (0.01). This variation is often attributed to the promotion of non-radiative decay pathways in more polar and protic solvents, which can quench fluorescence.
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another critical parameter in characterizing solvatochromic dyes. For UFO, the Stokes shift varied significantly with solvent polarity, ranging from 10,246 cm⁻¹ in 1,4-dioxane to 12,810 cm⁻¹ in water. This large change further underscores the substantial reorganization of the electronic structure in the excited state.
These findings for the closely related UFO compound strongly suggest that this compound would exhibit similar pronounced solvatochromic behavior, characterized by a significant red shift in its fluorescence emission with increasing solvent polarity. The presence of the carboxamide group, which can also participate in hydrogen bonding, may lead to further specific interactions with protic solvents, influencing its excited-state dynamics.
Interactive Data Tables
The following tables summarize the photophysical data for the related 9-fluorenone derivative, UFO, in various solvents. This data is presented as a strong proxy for the expected behavior of this compound.
Table 1: Solvatochromic Data for UFO in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| 1,4-Dioxane | 342 | 491 |
| Tetrahydrofuran (THF) | 344 | 500 |
| Ethyl Acetate | 343 | 501 |
| Dichloromethane (DCM) | 344 | 507 |
| Acetone | 343 | 511 |
| Acetonitrile (ACN) | 342 | 518 |
| Dimethylformamide (DMF) | 344 | 516 |
| Dimethyl Sulfoxide (DMSO) | - | 515 |
| Isopropanol | 343 | 522 |
| Ethanol | 342 | 528 |
| Methanol | 341 | 533 |
| Ethylene Glycol | 344 | 537 |
| Water | 344 | 544 |
Table 2: Excited State Properties of UFO in Various Solvents
| Solvent | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 1,4-Dioxane | 0.12 | 10246 |
| Tetrahydrofuran (THF) | 0.16 | 10816 |
| Ethyl Acetate | 0.19 | 10959 |
| Dichloromethane (DCM) | 0.13 | 11333 |
| Acetone | 0.11 | 11674 |
| Acetonitrile (ACN) | 0.07 | 12228 |
| Dimethylformamide (DMF) | 0.05 | 12015 |
| Dimethyl Sulfoxide (DMSO) | 0.03 | - |
| Isopropanol | 0.06 | 12411 |
| Ethanol | 0.04 | 12836 |
| Methanol | 0.03 | 13214 |
| Ethylene Glycol | 0.01 | 13123 |
| Water | 0.02 | 12810 |
Theoretical and Computational Investigations of 9 Oxo 9h Fluorene 3 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. A typical study would involve optimizing the ground state geometry of 9-oxo-9H-fluorene-3-carboxamide to find its most stable three-dimensional conformation. From this optimized geometry, various energetic properties, such as the total energy, heat of formation, and dipole moment, would be calculated. These calculations are often performed using a specific functional, such as B3LYP, paired with a basis set (e.g., 6-31G(d,p)) to provide a balance between accuracy and computational cost. However, specific data tables containing these values for this compound are not available in the public literature.
Ab Initio Methods for Electronic Configuration and Reactivity Indices
Ab initio methods, which are based on first principles without the use of empirical parameters, could provide a deeper understanding of the electronic configuration of this compound. These methods can be used to calculate precise orbital energies and electron distribution. From this information, global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be derived. These indices are crucial for predicting the molecule's reactivity in chemical reactions. At present, there are no published ab initio studies detailing these specific reactivity indices for this compound.
Excited State Theoretical Studies
The study of excited states is critical for understanding a molecule's photophysical properties, such as its absorption and emission of light.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the excited states of molecules. A TD-DFT analysis of this compound would yield its vertical excitation energies, which correspond to the energies of light it absorbs. These theoretical energies can be directly correlated with experimental UV-Vis absorption spectra. The calculations would reveal the nature of the electronic transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths, which determine the intensity of the absorption peaks. No such detailed analysis for this specific compound has been found in the reviewed literature.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions and are collectively known as the Frontier Molecular Orbitals (FMOs). An analysis of the spatial distribution of the HOMO and LUMO of this compound would reveal the charge transfer characteristics of its electronic excitations. For instance, if the HOMO is localized on one part of the molecule and the LUMO on another, the excitation would have a charge-transfer character. The energy gap between the HOMO and LUMO is also a critical parameter that influences the molecule's stability and electronic properties. Specific data on the HOMO-LUMO gap and orbital distributions for this compound are not documented.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule after it has been excited by light. For a molecule like this compound, which contains both a proton-donating group (the amide N-H) and a proton-accepting group (the ketone C=O), the possibility of ESIPT could be investigated computationally. This would involve mapping the potential energy surface of the excited state to identify the energy barrier for the proton transfer. Such studies would clarify whether this process is a viable de-excitation pathway for the molecule, which can have significant implications for its fluorescence properties. Currently, there is no available research that explores the ESIPT mechanism in this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational flexibility and the nature of interactions with surrounding molecules over time.
Conformational Analysis
The conformational landscape of this compound is largely dictated by the rotational freedom of the carboxamide group relative to the rigid fluorenone core. Molecular dynamics simulations can be employed to explore the potential energy surface associated with this rotation. By simulating the molecule's movements over nanoseconds, researchers can identify low-energy, stable conformations and the energy barriers that separate them.
In a study on the closely related 9-fluorenon-4-carboxamides, molecular mechanics techniques were used to perform a conformational analysis. umich.eduumich.edu A similar approach for this compound would involve placing the molecule in a simulated solvent box (e.g., water) and allowing it to evolve under a defined force field. The key dihedral angle to monitor would be between the plane of the fluorenone ring system and the plane of the carboxamide group. The simulation would likely reveal that planar or near-planar conformations are energetically favored due to the extended π-conjugation, while orthogonal arrangements would be higher in energy. The results can be visualized as a Ramachandran-like plot showing the probability of finding the molecule in a particular conformational state.
Intermolecular Interactions
The chemical structure of this compound, featuring a polar ketone, an amide group capable of hydrogen bonding, and an aromatic system, suggests a rich variety of potential intermolecular interactions. MD simulations are ideal for characterizing these non-covalent interactions, which are crucial for understanding the compound's behavior in condensed phases. unt.eduepfl.ch
Simulations of multiple this compound molecules would reveal the preferred modes of association. Key interactions would include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of both the ketone and the amide can act as acceptors. MD can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometries.
π-π Stacking: The planar fluorenone rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. The simulation can provide information on the preferred stacking arrangement (e.g., parallel-displaced vs. T-shaped) and the average distance between the aromatic planes.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to snapshots from the MD trajectory to further analyze the nature and strength of these intermolecular contacts, such as C-H···O or C-H···F interactions if fluorine atoms were present. nih.govnih.gov
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR)
The 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP. arxiv.orgnih.govnih.gov The calculations are performed on the optimized geometry of the molecule. To improve accuracy, it is common to calculate the properties in a simulated solvent environment using models like the Polarizable Continuum Model (PCM).
The predicted chemical shifts can then be correlated with experimental data. A linear regression analysis often shows a strong correlation, although systematic deviations may occur due to the approximations inherent in the computational methods. researchgate.net Such a correlation plot is a powerful tool for assigning peaks in the experimental spectrum.
Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C=O (ketone) | 193.5 | 194.2 |
| C=O (amide) | 168.2 | 168.9 |
| C-3 | 135.8 | 136.5 |
| Aromatic C | 120-145 | 121-146 |
Note: This table is illustrative and based on typical results from DFT calculations for similar compounds.
Infrared (IR)
The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. Due to the neglect of anharmonicity and other factors, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with the experimental IR spectrum. nih.gov
Key predicted vibrational modes would include:
N-H stretch (~3400 cm-1)
C-H aromatic stretch (~3100 cm-1)
C=O ketone stretch (~1720 cm-1)
C=O amide I stretch (~1680 cm-1)
N-H bend / C-N stretch (Amide II) (~1550 cm-1)
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of organic molecules. karazin.ua The calculation provides the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability).
For this compound, TD-DFT calculations would likely predict strong π-π* transitions in the UV region, characteristic of the conjugated fluorenone system, and potentially lower-energy n-π* transitions associated with the carbonyl groups. nih.gov Comparing the calculated λmax and oscillator strengths with the experimental UV-Vis spectrum helps in assigning the observed absorption bands to specific electronic transitions. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its macroscopic properties. researchgate.net For this compound, QSPR can be used to predict non-biological attributes such as solubility, melting point, or chromatographic retention times without the need for experimental measurement.
A QSPR study involves several steps:
Dataset Assembly: A set of molecules structurally related to this compound with known experimental property values is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Table 2: Hypothetical QSPR Model for Aqueous Solubility (logS)
Equation: logS = c0 + c1(logP) + c2(PSA) + c3(Dipole Moment)
| Compound | logP (calc.) | PSA (calc.) | Dipole Moment (calc.) | logS (exp.) | logS (pred.) |
| Compound A | 3.5 | 65.2 Ų | 4.1 D | -4.2 | -4.1 |
| Compound B | 4.1 | 65.2 Ų | 4.3 D | -4.8 | -4.9 |
| This compound | 3.8 | 65.2 Ų | 4.2 D | -4.5 | -4.5 |
| Compound C | 3.2 | 85.5 Ų | 5.5 D | -3.5 | -3.6 |
Note: This table and equation are illustrative of a QSPR model. cn represents the fitted coefficients from the regression analysis.
Such models, once validated, can be powerful tools for the rational design of new fluorene (B118485) derivatives with desired physicochemical properties, accelerating the discovery process in materials science and related fields.
Exploration of Advanced Material Science and Chemical Applications Non Biological
Optoelectronic Materials Applications
The unique electronic and photophysical properties of the fluorene-9-one scaffold make it a prime candidate for use in optoelectronic devices. The combination of a conjugated aromatic system with an electron-withdrawing ketone group allows for the tuning of energy levels and charge transport characteristics, which are critical for device performance.
Organic Light-Emitting Diode (OLED) Emitters and Charge Transport Layers
The fluorene (B118485) family is a cornerstone in the field of Organic Light-Emitting Diodes (OLEDs) due to its members' high photoluminescence efficiency, good thermal stability, and excellent charge-carrying capabilities. nih.gov Derivatives of 9-oxo-fluorene are particularly valuable. The modification of the fluorene core with electron-donating or accepting groups is a key strategy for creating materials for organic light-emitting devices. mdpi.com
Compounds like 9-oxo-9H-fluorene-3-carboxamide serve as essential building blocks for creating more complex emitters and charge transport materials. The 9-oxo group enhances the electron-accepting nature of the molecule, which is beneficial for electron transport layers (ETLs) or for creating host materials in phosphorescent OLEDs. The carboxamide group offers a convenient site for synthetic modification, allowing for the attachment of other functional groups to fine-tune the emission color, solubility, and solid-state packing of the final material.
Research into fluorene-based copolymers demonstrates their versatility. By combining fluorene units with other aromatic monomers, polymers have been synthesized that emit light across the entire visible spectrum, from blue to red. nih.gov For instance, copolymers incorporating fluorene and thiophene (B33073) derivatives have been developed for bright-red emitting devices. The general strategy involves using a Suzuki coupling reaction between a fluorene-based monomer and another comonomer to build the polymer chain. mdpi.com The resulting polymers often exhibit high charge mobility and impressive absorption and emission characteristics. mdpi.com A key challenge in polyfluorene-based OLEDs is maintaining color purity and stability; the incorporation of different chemical units, a strategy for which this compound is a suitable starting point, helps to address this. nih.gov
| Copolymer | Comonomer Units | Emission Color | Key Findings | Reference |
|---|---|---|---|---|
| PFDTBT | Fluorene and di-2-thienyl-2,1,3-benzothiadiazole | Red (649 nm) | Exhibits good thermal stability and uniform morphology; suitable for OLEDs and photovoltaics. | mdpi.com |
| PFTCVB | Fluorene and a thiophene-containing cyanovinylbenzene derivative | Red-shifted with increased BTCVB content | EL spectra are similar to PL spectra; bright-red emission achieved. | bldpharm.com |
| Fluorene-Anthracene Copolymers | Fluorene and Anthracene | Blue and White | Anthracene units act as traps to prevent the formation of aggregates that cause color instability. | nih.gov |
Photovoltaic Device Components
In the realm of organic photovoltaics (OPVs), materials are needed that can efficiently absorb sunlight and effectively separate and transport charges. The donor-acceptor (D-A) architecture is a common strategy in OPV design, and fluorene derivatives are frequently used as either the donor or acceptor component. mdpi.com
The 9-oxo-fluorene structure, being electron-deficient, makes it a suitable building block for non-fullerene acceptors (NFAs). A study on a molecule with a 9,9′-spirobi[9H-fluorene] (SBF) core and perylenediimide (PDI) arms demonstrated excellent performance as an NFA in a bulk heterojunction solar cell, achieving a high power conversion efficiency (PCE) of 5.34%. rsc.orgresearchgate.net This highlights the potential of the fluorene core in creating materials with the low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels required for efficient electron acceptance. rsc.orgresearchgate.net
Fluorescent Probes and Dyes for Material Characterization
The inherent and strong fluorescence of the fluorene core is one of its most defining characteristics. nih.gov This property is central to its use in OLEDs and is also harnessed for applications in chemical sensing and material characterization. By functionalizing the fluorene skeleton, researchers can create fluorescent probes that change their emission properties (e.g., intensity, wavelength, or lifetime) in response to specific analytes or environmental conditions.
While specific applications of this compound as a fluorescent probe for material characterization are not widely documented, its structure is well-suited for such a role. The rigid fluorene-9-one backbone provides a stable fluorophore. The carboxamide functional group is particularly useful as it can participate in hydrogen bonding, acting as a recognition site for various analytes. It also serves as a reactive site to covalently link the fluorene unit to other molecules or surfaces, enabling the targeted labeling of materials for imaging or analysis. The electron-withdrawing nature of the 9-oxo group can also lead to intramolecular charge transfer (ICT) phenomena when combined with electron-donating substituents, a mechanism often exploited in the design of sensitive fluorescent probes.
Polymeric and Supramolecular Chemistry Applications
The structural rigidity, thermal stability, and functionalizability of this compound make it a valuable component in the synthesis of advanced polymers and the construction of complex supramolecular assemblies.
Monomers and Precursors for Polymer Synthesis
This compound is an ideal monomer or precursor for synthesizing a variety of high-performance polymers. The fluorene unit can be incorporated into a polymer backbone to impart rigidity, thermal resistance, and desirable optoelectronic properties. nih.gov The carboxamide group can either be a direct part of the polymer linkage (as in polyamides) or serve as a pendant group that influences polymer properties like solubility and intermolecular interactions.
A common route to creating fluorene-based polymers is through metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira polymerization. nih.gov For this, the monomer would typically need to be derivatized with reactive groups such as bromine or boronic esters at other positions on the aromatic ring. The resulting polyfluorenes are a major class of conjugated polymers studied for their use in electronic devices. nih.gov
Beyond conjugated polymers, fluorene-containing monomers are used to create other advanced polymers like polyimides. For example, 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn), a fluorene-based dianhydride, is used to synthesize highly soluble and optically transparent polyimide films with extremely high glass transition temperatures (over 420 °C). mdpi.com These materials are sought after for applications in flexible electronics and aerospace. The synthesis of such monomers often starts from simpler fluorene structures, a role for which this compound could be adapted.
| Monomer/Precursor Class | Polymerization Method | Resulting Polymer Type | Key Polymer Properties | Reference |
|---|---|---|---|---|
| Dibromo-fluorene derivatives | Suzuki or Ni(0)-mediated polymerization | Conjugated Polyfluorenes | Tunable emission, high charge mobility, thermal stability. | nih.govbldpharm.com |
| Fluorene-containing dianhydrides (e.g., FDAn) | Polycondensation with diamines | Aromatic Polyimides | High thermal resistance (Tg > 400 °C), optical transparency, good solubility. | mdpi.com |
| Fluorene-di-boronic acid esters | Suzuki polymerization | Alternating Copolymers | Defined donor-acceptor structures, controlled band gaps. | mdpi.com |
Surface Modification of Polymeric Substrates
The functional groups on the this compound molecule can be exploited to alter the surface properties of materials. The amide group, in particular, can form hydrogen bonds, which can be used to promote adhesion or to direct the self-assembly of molecules on a substrate.
While direct studies on the use of this compound for surface modification are limited, research on a closely related isomer provides insight into its potential. Derivatives of N-octadecyl-9-oxo-9H-fluoren-4-carboxamide have been shown to yield compounds with good surface-active properties, making them useful as wetting agents or moderate emulsifiers. researchgate.net This suggests that by attaching appropriate side chains to the carboxamide group of the 3-isomer, its amphiphilic character could be tuned for applications in modifying the surface energy of polymeric substrates, improving wettability, or creating anti-fouling coatings. The general chemical strategy of converting carboxylic acid groups to amides is a known method for the surface functionalization of materials like carbon nanotubes, indicating the chemical robustness of this approach. nih.gov
Catalytic System Components and Ligands
The inherent structure of 9-oxo-9H-fluorene derivatives allows them to participate in catalytic processes, either as a substrate for catalytic conversion or as a ligand coordinating with metal centers to form a catalytically active complex.
Research into the oxidation of 9H-fluorene derivatives has demonstrated the efficacy of nanoporous gold (npAu) as a catalyst. In these systems, a nanoporous gold catalyst containing residual silver is used to facilitate the oxidation of the benzylic sp³ carbon on the fluorene ring to a ketone, yielding the corresponding 9-fluorenone (B1672902) derivative. The amount of residual silver in the npAu catalyst significantly impacts the reaction's efficiency. Lower silver content generally leads to higher conversion rates, whereas higher silver concentrations can promote the competing reaction of tert-butyl hydroperoxide (TBHP) disproportionation semanticscholar.org. The catalyst's performance can improve with recycling as silver leaches from the catalyst over time, thereby enhancing the conversion rate in subsequent uses semanticscholar.org.
Table 1: Influence of Residual Silver in npAu Catalyst on 9H-Fluorene Oxidation Reaction conditions: 90°C for 3 hours.
| Catalyst Composition (Ag content) | Conversion Rate (%) |
|---|---|
| 0.53 at% Ag | 76 |
| 3.7 at% Ag | 43 |
This table is based on data from the oxidation of 9H-fluorene using a nanoporous gold catalyst, illustrating the effect of residual silver on catalytic conversion semanticscholar.org.
Furthermore, the fluorenone structure, specifically derivatives containing carboxylic acid groups like 9-oxo-9H-fluorene-1-carboxylic acid, can act as effective ligands in coordination chemistry. These ligands coordinate with transition metal ions to form stable metal complexes. Studies have shown the synthesis of metal (II) complexes where the fluorenone-based ligand is singly deprotonated. The resulting complexes typically exhibit a 1:2 metal-to-ligand stoichiometry with a general formula of [M(L)₂], adopting an octahedral geometry epa.gov. These structured metal-organic frameworks are investigated for their unique chemical properties and potential applications in catalysis.
Chemical Sensors and Detection Systems (excluding biological sensing in living organisms)
Fluorene-based compounds are of significant interest in the development of chemical sensors due to their inherent fluorescent properties. ontosight.ai While specific sensor systems based on this compound are not extensively detailed in the literature, the foundational fluorene structure is a well-established fluorophore. This characteristic makes its derivatives prime candidates for the construction of optical and chemical sensors for non-biological targets.
The general principle behind their use in sensing involves changes in their fluorescence emission—either intensity (quenching or enhancement) or wavelength—upon interaction with a specific analyte. These systems can be designed for detecting various analytes, such as metal cations or pH changes, through mechanisms like photoinduced electron transfer (PET) fh-muenster.de. For instance, a fluorene-based molecule could be functionalized with a specific receptor unit that binds to a target ion. This binding event would alter the electronic properties of the fluorophore, leading to a measurable change in its light emission.
Beyond discrete sensors, fluorene derivatives have been incorporated into materials for broader industrial applications that rely on their chemical properties. Derivatives such as N-octadecyl-9-oxo-9H-fluoren-4-carboxamide are used to synthesize compounds with good surface-active properties, which are valuable as wetting agents, moderate emulsifiers, and components in paints and for the textile industry nih.gov.
Building Blocks for Complex Organic Architectures
The this compound molecule is a valuable intermediate in organic synthesis, serving as a building block for larger, more complex molecular structures. ontosight.airesearchgate.net The presence of multiple reactive sites—the ketone, the amide, and the aromatic rings—allows for a wide range of chemical transformations, making it a versatile starting point for constructing functional materials like specialized dyes and polymers. ontosight.ai
The fluorenone core is frequently used in the synthesis of highly substituted, polycyclic aromatic compounds. For example, fluorenone-related precursors are employed in multi-step reaction sequences, such as those involving Michael additions and Robinson annulations, to construct new aromatic rings fused to the original core. These methods can yield a variety of substituted 3-hydroxy-9H-fluorene-2-carboxylate compounds, demonstrating the utility of the fluorenone framework in building complex architectures. mdpi.com The synthesis of these molecules can proceed sequentially without the need to isolate intermediates, providing direct access to the desired complex products in reasonable yields. mdpi.com
Table 2: Examples of Complex Fluorene Derivatives Synthesized from Fluorenone-Related Precursors
| Synthesized Compound | Molecular Formula | Key Characteristics / Starting Materials |
|---|---|---|
| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | C₂₂H₁₇FO₃ | Synthesized via Michael addition, Robinson annulation, and aromatization. mdpi.com |
| Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate | C₂₃H₂₀O₃ | Demonstrates the versatility of the synthetic route with different aryl substituents. mdpi.com |
| Ethyl 3-hydroxy-1-(4-nitrophenyl)-9H-fluorene-2-carboxylate | C₂₂H₁₇NO₅ | Incorporation of a nitro group, showcasing functional group tolerance. mdpi.com |
| Ethyl 1-(3,4-dimethoxyphenyl)-3-hydroxy-9H-fluorene-2-carboxylate | C₂₄H₂₂O₅ | Yields a highly functionalized fluorene derivative with multiple methoxy (B1213986) groups. mdpi.com |
This table presents a selection of complex molecules synthesized using methods starting from fluorenone-like structures, as detailed in scientific literature mdpi.com.
The strategic modification of the fluorene core allows for the fine-tuning of the resulting molecule's properties. For instance, N-octadecyl-9-oxo-9H-fluoren-4-carboxamide serves as a key intermediate for producing derivatives that, after reacting with propylene (B89431) oxide, exhibit useful surfactant properties for industrial applications. nih.gov This highlights how the 9-oxo-9H-fluorene carboxamide structure acts as a foundational element for creating materials with targeted functionalities.
Structure Property Relationships and Design Principles for 9 Oxo 9h Fluorene 3 Carboxamide Derivatives
Impact of Substituents on Electronic and Optical Properties
The electronic and optical characteristics of 9-oxo-9H-fluorene-3-carboxamide derivatives are highly tunable through the strategic placement of various substituent groups on the fluorenone core. The nature of these substituents, whether electron-donating or electron-withdrawing, directly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the HOMO and LUMO energy levels, in turn, alters the energy gap and dictates the absorption and emission properties of the material. researchgate.netresearchgate.net
Attaching electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups to the fluorenone core generally raises the HOMO energy level. Conversely, introducing electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) tends to lower the LUMO energy level. researchgate.netresearchgate.netchemrxiv.org These modifications have a profound effect on the molecule's photophysical behavior:
Absorption and Emission Spectra: Changes in the HOMO-LUMO gap directly correlate with shifts in the absorption and emission wavelengths. A smaller energy gap typically results in a bathochromic (red) shift, moving absorption and fluorescence to longer wavelengths. mdpi.com For instance, modifying fluorene (B118485) structures can lead to significant bathochromic shifts of approximately 76 nm. mdpi.com In some cases, specific substituents can cause a hypsochromic (blue) shift. researchgate.net
Quantum Yield: The efficiency of fluorescence, known as the quantum yield, is also sensitive to substituent effects. While some derivatives exhibit high photoluminescence efficiency, making them suitable as emitters, others may have their fluorescence quenched by certain functional groups or conformational changes. mdpi.com
Electrochemical Properties: Substituents strongly influence the electrochemical stability and redox potentials of the molecule. This is critical for applications in electronic devices where charge-carrying capability is paramount. researchgate.netmdpi.com
Density Functional Theory (DFT) calculations are instrumental in predicting these effects. For example, studies on substituted fluorene derivatives have shown that functionalization can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's electronic and optical properties for specific applications like solar cells. researchgate.netresearchgate.netchemrxiv.org
| Substituent Position | Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Resulting Effect on Energy Gap | Predicted Optical Shift |
|---|---|---|---|---|---|
| C-2, C-7 | Electron-Donating (e.g., -OCH₃) | Increase | Minor Change | Decrease | Red Shift (Bathochromic) |
| C-2, C-7 | Electron-Withdrawing (e.g., -NO₂) | Minor Change | Decrease | Decrease | Red Shift (Bathochromic) |
| Amide N-Aryl group | Electron-Donating (e.g., -CH₃) | Increase | Minor Change | Decrease | Red Shift (Bathochromic) |
| Amide N-Aryl group | Electron-Withdrawing (e.g., -CF₃) | Decrease | Decrease | Variable | Dependent on overall electronic structure |
Conformational Influences on Molecular Properties and Reactivity
A key conformational feature is the planarity of the fluorenone core. A more planar structure generally leads to extended π-conjugation across the molecule. This enhanced conjugation can lower the HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra. mdpi.com However, bulky substituents can force the molecule to adopt a twisted conformation. mdpi.com This twisting can disrupt π-conjugation, potentially leading to blue-shifted emission and affecting photoluminescence efficiency. mdpi.com
The orientation of the carboxamide group relative to the fluorenone ring is another significant conformational factor. Rotation around the C-C and C-N bonds of the amide linkage can influence intermolecular interactions, such as hydrogen bonding, which are critical for molecular packing in the solid state. The reactivity of the molecule is also tied to its conformation; for many chemical reactions, a specific spatial arrangement of atoms is required for the reaction to proceed efficiently. slideshare.netyoutube.com Studies on related ketone systems show that the ability to access a reactive conformation, where orbital overlap is optimal, can be the determining factor in reaction rates. nih.gov
In the context of polymeric materials derived from fluorene, specific conformations can be particularly desirable. For instance, the "β-phase" conformation in polyfluorenes, which is a more planar chain segment, is known to improve the performance of light-emitting diodes (LEDs). acs.org Computational studies on fluorene derivatives have revealed that even when the energy differences between various conformers are small, their distinct dipole moments and molecular orientations can significantly impact the performance of an electronic device. researchgate.netchemrxiv.org
Correlation of Molecular Structure with Advanced Material Performance
The performance of this compound derivatives in advanced materials like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and photovoltaics is directly correlated with their molecular structure. researchgate.netrsc.org By carefully engineering the molecule, researchers can fine-tune properties to meet the demands of these applications. researchgate.net
For OLED applications, key structural considerations include:
High Photoluminescence Quantum Yield: The molecular design must favor efficient light emission. mdpi.com
Thermal Stability: The molecule must be able to withstand the heat generated during device operation. Fluorenone-based materials are known for their relatively high thermal stability. tandfonline.com
Charge Transport Properties: Balanced transport of both holes and electrons is crucial for high efficiency. The structure influences the ionization potential and electron affinity, which in turn affect charge injection and transport. acs.orgtandfonline.com
In OFETs, the emphasis is on maximizing charge carrier mobility. Research has shown that specific structural features, such as the inclusion of linear alkyl chains as substituents, can promote ordered molecular packing in thin films. researchgate.net This ordering leads to larger, more continuous crystalline grains, which facilitates efficient charge transport and results in higher mobility and better device performance. researchgate.net
The correlation between structure and performance is often elucidated through detailed device characterization. For example, the introduction of a planar "β-phase" conformation in fluorene-based polymers has been shown to reduce hole injection barriers, improve hole mobility, and balance charge transport, all of which contribute to enhanced LED efficiency and a longer operational lifetime. acs.org
| Structural Feature | Associated Property | Impact on Material Performance | Target Application |
|---|---|---|---|
| Planar, rigid fluorenone core | Good thermal stability, high charge mobility | Increased device lifetime and efficiency | OLEDs, OFETs |
| Extended π-conjugation | Tunable, narrow emission spectra | Color purity in displays | OLEDs |
| Substituents promoting ordered packing (e.g., linear alkyl chains) | High charge carrier mobility | Improved transistor switching speed and current output. researchgate.net | OFETs |
| Planar "β-phase" conformation | Balanced electron-hole transport, lower injection barriers | Higher efficiency and longer lifetime in light-emitting devices. acs.org | OLEDs |
Computational Design Strategies for Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing this compound derivatives with tailored properties. nih.gov These theoretical methods allow researchers to predict the electronic and optical characteristics of a molecule before embarking on time-consuming and resource-intensive synthesis. researchgate.net
Computational strategies are widely used to:
Predict Electronic Structure: DFT calculations can accurately determine the HOMO and LUMO energy levels, the energy gap, and the distribution of these frontier orbitals across the molecule. researchgate.netmdpi.com This information is fundamental to predicting a material's color, charge transport capabilities, and electrochemical stability.
Simulate Optical Properties: Time-dependent DFT (TD-DFT) can be used to calculate theoretical absorption and emission spectra, which can then be compared with experimental results to validate the computational model and provide deeper insight into the electronic transitions involved. mdpi.com
Assess Charge Transport Potential: Calculations can predict reorganization energies, a key parameter that indicates how much a molecule's geometry must change during charge transfer. Lower reorganization energies are predictive of good charge mobility, a crucial factor for OFET and OLED applications. researchgate.net
Screen Candidate Molecules: By computationally evaluating a virtual library of derivatives with different substituents, researchers can identify the most promising candidates for a specific application. For example, DFT studies have identified certain nitro-modified fluorene derivatives as excellent potential candidates for dye-sensitized solar cells due to their favorable absorption spectra and orbital characteristics. researchgate.netchemrxiv.org
The synergy between computational prediction and experimental synthesis accelerates the discovery of new materials. Theoretical calculations provide rational design principles, guiding synthetic chemists toward molecules with the highest probability of exhibiting the desired performance characteristics for next-generation electronic and photonic devices. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of 9-oxo-9H-fluorene-3-carboxamide and its analogs is a critical area of research, as the efficiency and versatility of these methods directly impact their accessibility for further studies and applications. While traditional methods exist, the development of more streamlined and efficient synthetic pathways is a key focus.
One emerging approach involves the use of hypervalent iodine reagents as arylating agents. acs.orgnih.gov These reagents offer enhanced reactivity compared to aryl halides, enabling reactions to proceed under milder conditions. acs.orgnih.gov This can lead to improved yields and a reduction in byproducts. Another promising strategy is the use of transition metal-catalyzed reactions. For instance, a rhodium-catalyzed aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one, a related fluorenone derivative. acs.org This method demonstrates the power of catalytic systems in constructing complex polycyclic frameworks with high efficiency. acs.org
Furthermore, researchers are exploring condensation reactions to synthesize novel derivatives. For example, thiosemicarbazones of fluorenone have been effectively synthesized through a condensation reaction between thiosemicarbazide (B42300) and fluorenone, achieving yields between 70-88%. nih.gov These novel synthetic routes are crucial for expanding the library of available fluorenone carboxamide derivatives for various applications.
Untapped Chemical Transformations and Derivatization Strategies
The core structure of this compound offers numerous possibilities for chemical modification, allowing for the fine-tuning of its properties. The carbonyl group and the aromatic rings are key sites for a variety of chemical transformations.
The carbonyl group is susceptible to nucleophilic attack, making it a suitable substrate for reactions like the Grignard reaction and aldol (B89426) condensation. The aromatic system of the fluorenone core allows for electrophilic substitution reactions, such as nitration and bromination, enabling the introduction of various functional groups.
Recent research has focused on creating a series of structurally similar 1-substituted heteroaryl fluorene (B118485) derivatives. These are then oxidized to fluorenones and subsequently methylated to improve solubility and enhance their affinity for DNA/RNA. researchgate.net This highlights a strategy of derivatization aimed at specific biological targets. The synthesis of novel fluorene/fluorenone derivatives and the study of their selectivity towards different DNA structures, particularly G-quadruplexes, is an active area of investigation. nih.gov
Integration into Advanced Functional Materials Systems
The unique photophysical and electronic properties of the this compound scaffold make it a highly attractive component for advanced functional materials. Its high fluorescence quantum yield and photostability are particularly advantageous for applications in optoelectronics.
Fluorenone-based materials have shown significant promise in the development of organic light-emitting diodes (OLEDs). The ability to tune the emission color through chemical modification of the fluorenone core is a key advantage in this field. Additionally, these materials are being explored for their potential in energy storage applications, such as organic batteries and supercapacitors, due to their conductivity and stability.
Recent studies have also demonstrated the use of fluorene/fluorenone carboxamide derivatives as selective "light-up" fluorophores for c-myc G-quadruplex DNA, which is crucial for studying its localization and biological functions. researchgate.netnih.govieu.edu.tr This indicates their potential in the development of sophisticated biosensors and imaging agents. The combination of these derivatives with iron oxide nanoparticles has also been shown to enhance their microbicidal and antibiofilm activity, opening up new avenues in antimicrobial materials. mdpi.com
Interdisciplinary Research Frontiers in Material Design and Organic Synthesis
The development of advanced materials based on this compound necessitates a collaborative, interdisciplinary approach. The synergy between organic synthesis, materials science, computational chemistry, and biology is crucial for unlocking the full potential of these compounds.
Organic chemists are tasked with designing and executing efficient syntheses of novel derivatives with tailored properties. open.ac.uk Materials scientists then integrate these compounds into functional devices and systems, characterizing their performance. bldpharm.com Computational modeling plays a vital role in predicting the properties of new derivatives and guiding synthetic efforts. researchgate.net For instance, molecular dynamics and docking simulations have been used to understand the preferential binding of certain derivatives to RNA G-quadruplexes. researchgate.net
This interdisciplinary collaboration is evident in the development of fluorene-based surfactants with high biodegradability and the design of tilorone (B613820) analogues with cytotoxic and antiviral properties. mdpi.com The study of fluorenone derivatives as topoisomerase inhibitors for potential antitumor applications further underscores the importance of this integrated approach. mdpi.com
Challenges and Opportunities in Fluorenone Carboxamide Research
Despite the significant progress, several challenges remain in the field of fluorenone carboxamide research. A primary challenge lies in achieving highly selective and efficient synthetic methods for complex derivatives. The development of cost-effective and scalable synthesis routes is also crucial for their widespread application.
Another challenge is the often-low reaction economy of some synthetic methods, where a significant portion of the starting material is wasted. acs.orgnih.gov Overcoming this requires the development of more atom-economical reactions. Furthermore, a deeper understanding of the structure-property relationships is needed to rationally design new materials with specific functionalities.
Q & A
Basic Research Question: What synthetic routes are commonly employed for preparing 9-oxo-9H-fluorene-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves functionalizing the fluorene backbone through carboxamide coupling. For example, derivatives like N-(3-hydroxypropyl)-9-oxo-9H-fluorene-4-carboxamide are synthesized via nucleophilic substitution or amidation reactions, achieving yields up to 80% under controlled conditions (e.g., anhydrous solvents, catalysts like DCC/DMAP) . Optimization strategies include:
- Temperature control : Reactions performed at 0–5°C minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
- Catalyst use : Coupling agents (e.g., HATU, EDCI) improve carboxamide bond formation .
Yields can vary significantly (49–92%) depending on substituent steric effects and electron-withdrawing groups .
Basic Research Question: Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Methodological Answer:
Key techniques include:
- 1H NMR : Confirms regiochemistry and functional group integration (e.g., aromatic protons at δ 7.30–7.85 ppm in CDCl3) .
- ESI-MS : Validates molecular weight (e.g., m/z 281.31 for N-(3-hydroxypropyl)-9-oxo-9H-fluorene-4-carboxamide) .
- HPLC : Quantifies purity (>95% is standard for pharmacological studies) .
- Melting point analysis : Ensures crystalline consistency (e.g., 148–150°C for certain derivatives) .
Basic Research Question: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
Safety measures derived from structurally related fluorene derivatives include:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Question: How can computational tools like GAMESS predict the electronic properties of this compound?
Methodological Answer:
The GAMESS quantum chemistry package enables ab initio calculations to model:
- Electron density distribution : Identifies reactive sites (e.g., carbonyl groups) for functionalization .
- Frontier molecular orbitals (FMOs) : Predicts HOMO-LUMO gaps to assess photophysical behavior .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energy for solubility studies .
For example, charge distribution analysis of the fluorene core can guide SAR studies for antibacterial activity .
Advanced Research Question: How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies may arise from variations in:
- Purity standards : Re-analyze compounds via HPLC to confirm >95% purity .
- Assay conditions : Standardize protocols (e.g., MIC testing against S. aureus at consistent inoculum sizes) .
- Structural confirmation : Cross-validate using X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
Meta-analyses of substituent effects (e.g., alkyl vs. cycloalkyl groups) can clarify SAR trends .
Advanced Research Question: What strategies enhance the physicochemical or biological properties of this compound derivatives?
Methodological Answer:
Rational design approaches include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) at position 5 improves antibacterial potency by 3-fold .
- Prodrug synthesis : Esterification of the carboxamide group enhances membrane permeability .
- Conformational analysis : Molecular dynamics simulations identify rigidified analogs with higher thermal stability .
For instance, N-(3-hydroxypropyl) derivatives exhibit improved solubility while retaining anti-HSV-2 activity .
Advanced Research Question: How can researchers validate the metabolic stability of this compound derivatives?
Methodological Answer:
Key methodologies involve:
- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t₁/₂) .
- CYP450 inhibition studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
- LC-MS/MS metabolite profiling : Identify oxidative metabolites (e.g., hydroxylation at position 9) .
Data from these assays guide structural modifications to reduce first-pass metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
